Potassium 6-(p-toluidino)naphthalene-2-sulphonate
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Overview
Description
Potassium 6-(p-toluidino)naphthalene-2-sulphonate is a fluorescent probe widely used in scientific research. This compound is known for its ability to measure protein conformational changes and quantitative measurement of protein hydrophobicity processes . It is essentially nonfluorescent in water but becomes highly fluorescent when bound to membranes or hydrophobic domains of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-(p-toluidino)naphthalene-2-sulphonate typically involves the reaction of 6-naphthalenesulfonic acid with p-toluidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or water to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to achieve high yields and involves rigorous quality control measures to maintain the compound’s fluorescent properties .
Chemical Reactions Analysis
Types of Reactions
Potassium 6-(p-toluidino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescent properties of the compound.
Reduction: This reaction is less common but can be used to modify the compound’s structure.
Substitution: This reaction involves replacing the p-toluidino group with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique fluorescent properties that can be used for different applications .
Scientific Research Applications
Potassium 6-(p-toluidino)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and conformational changes in proteins.
Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking protein dynamics.
Industry: Applied in the development of biosensors and analytical devices for detecting various biomolecules.
Mechanism of Action
The mechanism by which Potassium 6-(p-toluidino)naphthalene-2-sulphonate exerts its effects involves its interaction with hydrophobic domains of proteins. When the compound binds to these domains, its fluorescence is significantly enhanced. This property allows researchers to monitor changes in protein conformation and interactions in real-time . The molecular targets include various proteins and enzymes, and the pathways involved are related to protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
6-(p-Toluidino)-2-naphthalenesulfonic acid sodium salt: Similar in structure but uses sodium instead of potassium.
8-Anilino-1-naphthalenesulfonic acid: Another fluorescent probe with different spectral properties.
Uniqueness
Potassium 6-(p-toluidino)naphthalene-2-sulphonate is unique due to its high fluorescence enhancement when bound to hydrophobic domains, making it particularly useful for studying protein interactions and conformational changes . Its potassium salt form also provides specific solubility and stability characteristics that are advantageous in various experimental conditions .
Properties
CAS No. |
32752-10-6 |
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Molecular Formula |
C17H15KNO3S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
potassium;6-(4-methylanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H15NO3S.K/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21); |
InChI Key |
ZFJZETSWCLZVEJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O.[K] |
32752-10-6 | |
Pictograms |
Irritant |
Related CAS |
7724-15-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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